molecular formula C25H20F3N3O3S B2576905 N-(2,5-difluorophenyl)-2-((4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 866341-03-9

N-(2,5-difluorophenyl)-2-((4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2576905
M. Wt: 499.51
InChI Key: IYIJJFSVGGNRBF-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-((4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H20F3N3O3S and its molecular weight is 499.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Modeling

N-(2,5-difluorophenyl)-2-((4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide and its analogs have been synthesized through heterocyclization processes. These compounds, including a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide, were studied for their structural and spectral features using DFT calculations. The DFT-estimated 1H NMR spectral data showed good agreement with experimental data, and HOMO–LUMO energies were used to determine chemical reactivity descriptors (Abu-Melha, 2021).

Anticancer Activity

These compounds have been evaluated for their cytotoxic activities toward different cancer cell lines. Specific derivatives demonstrated potent cytotoxic results against breast cancer, highlighting the potential of these compounds in anticancer research (Abu-Melha, 2021). Additionally, other N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and showed considerable anticancer activity against some cancer cell lines, further supporting the anticancer potential of these compounds (Yurttaş, Tay, & Demirayak, 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has been analyzed, revealing near "V" shaped molecules with significant intermolecular interactions. These interactions generate 3-D arrays, providing insights into the structural aspects that could influence the biological activity of these compounds (Boechat et al., 2011).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O3S/c1-33-22-10-3-15(11-23(22)34-2)21-13-31(18-7-4-16(26)5-8-18)25(30-21)35-14-24(32)29-20-12-17(27)6-9-19(20)28/h3-13H,14H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIJJFSVGGNRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-((4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

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